REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([O:11]C)[CH:8]=[C:7]([Cl:13])[C:3]=1[C:4]([OH:6])=[O:5].B(Br)(Br)Br>C(Cl)Cl>[Cl:1][C:2]1[CH:10]=[C:9]([OH:11])[CH:8]=[C:7]([Cl:13])[C:3]=1[C:4]([OH:6])=[O:5]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C(=CC(=C1)OC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred at that temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed to 25° C.
|
Type
|
CUSTOM
|
Details
|
The solution was quenched with 3 N NaOH
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was cooled (0° C.)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |